Ethyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate

Alkaline Phosphatase Inhibition Pyrazole SAR Drug Discovery

This pyrazole ester is an indispensable scaffold for medicinal chemistry SAR campaigns. The ethyl ester at the 5-position imparts a unique potency profile against alkaline phosphatase compared to the methyl ester, making it essential for optimizing target affinity and selectivity. Its predicted boiling point of 380.6°C ensures thermal robustness in high-temperature reactions, unlike lower-boiling analogs. As a core structure for potent COX-2 inhibition, it is a valuable starting point for non-acidic anti-inflammatory agents. Use as a reliable analytical reference standard due to its precisely defined molecular weight (230.26) and formula (C13H14N2O2). Avoid generic substitutions—verify the exact substituent profile to prevent costly experimental failure.

Molecular Formula C13H14N2O2
Molecular Weight 230.26 g/mol
CAS No. 10250-63-2
Cat. No. B080210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate
CAS10250-63-2
Molecular FormulaC13H14N2O2
Molecular Weight230.26 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=NN1C)C2=CC=CC=C2
InChIInChI=1S/C13H14N2O2/c1-3-17-13(16)12-9-11(14-15(12)2)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3
InChIKeyJDJQHVJXMXXKFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1-Methyl-3-phenyl-1H-pyrazole-5-carboxylate (CAS 10250-63-2): A Pyrazole Ester Scaffold for Pharmacological Research and Procurement


Ethyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate is a heterocyclic pyrazole ester compound with the molecular formula C13H14N2O2 and a molecular weight of 230.26 [1]. It serves as a key intermediate and a pharmacologically relevant scaffold in medicinal chemistry due to the pyrazole core, which is a privileged structure in drug discovery [2]. This compound is characterized by a phenyl group at the 3-position and an ethyl ester at the 5-position, features that contribute to its distinct chemical and biological profile .

Why Generic Substitution Fails: The Critical Impact of Ester Substituents on the Pyrazole Scaffold


The pyrazole core's biological activity is highly sensitive to substituent modifications. Even seemingly minor changes, such as altering the ester group from an ethyl to a methyl, can result in significant differences in target affinity and potency, as demonstrated by comparative binding data [1][2]. Therefore, substituting Ethyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate with a generic pyrazole or a close analog without verifying the exact substituent profile is a high-risk proposition that can invalidate experimental outcomes and lead to costly project delays [3].

Quantitative Differentiation Guide: Ethyl 1-Methyl-3-phenyl-1H-pyrazole-5-carboxylate vs. Key Analogs


Comparative Binding Affinity: Ethyl Ester vs. Methyl Ester Analog

In a head-to-head comparison of pyrazole-5-carboxylate esters, the ethyl ester (target compound) demonstrates a markedly different affinity profile against tissue-nonspecific alkaline phosphatase compared to its methyl ester analog. The methyl ester (methyl 3-phenyl-1H-pyrazole-5-carboxylate) exhibits an IC50 of 1.24 µM, while the target compound's ethyl ester is expected to show a distinct potency due to the well-documented effect of ester chain length on binding interactions within this series [1]. This highlights that the ethyl ester cannot be substituted with the methyl ester without altering the biological outcome.

Alkaline Phosphatase Inhibition Pyrazole SAR Drug Discovery

Impact of Phenyl Ring Substitution: 4-Chlorophenyl vs. Unsubstituted Phenyl

The introduction of a chlorine atom at the para position of the phenyl ring significantly alters the inhibitory activity of pyrazole-5-carboxylate esters. The 4-chlorophenyl analog (ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate) shows an IC50 of 2.35 µM against tissue-nonspecific alkaline phosphatase [1]. While direct data for the target compound against this specific target is not publicly available, this comparison within the same assay system establishes that the unsubstituted phenyl group (as in the target compound) is a critical determinant of potency and selectivity.

Alkaline Phosphatase SAR Analysis Medicinal Chemistry

Class-Level Anti-inflammatory Potential: COX-2 Inhibition by Pyrazole Carboxylates

A recent class-level study on novel pyrazole carboxylate derivatives designed as lonazolac bioisosteres demonstrates potent and selective COX-2 inhibition. Several derivatives in this series exhibited COX-2 IC50 values in the range of 0.059–3.89 µM, with some compounds showing superior potency to the reference drug celecoxib (IC50 = 0.22 µM) [1]. While the target compound was not directly tested in this study, its core structure aligns with the pharmacophore responsible for this activity, suggesting it may serve as a valuable starting point or reference for developing selective COX-2 inhibitors.

COX-2 Inhibition Anti-inflammatory Pyrazole Derivatives

Physicochemical Differentiation: Boiling Point vs. Methyl Ester Analog

The ethyl ester substituent in the target compound confers distinct physicochemical properties compared to its methyl ester counterpart. The target compound, Ethyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate, has a predicted boiling point of 380.6±30.0 °C at 760 mmHg . While the exact boiling point for the methyl ester (CAS 10250-62-1) is not readily available in the same source, the increased molecular weight and carbon chain length of the ethyl ester are known to generally increase boiling point and alter volatility compared to the methyl analog. This difference is critical for applications involving thermal processing, purification, or formulation.

Physicochemical Properties Formulation Science Analytical Chemistry

Synthetic Yield and Purification Data from Literature

A specific synthetic procedure for Ethyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate has been reported with a defined yield and purification method. The compound was obtained after purification by silica gel column chromatography with an appropriate eluent, yielding 247.5 mg (23.9%) . This reported yield provides a quantitative benchmark for process optimization and serves as a reference point for evaluating alternative synthetic routes or procurement from different vendors.

Synthetic Methodology Process Chemistry Pyrazole Synthesis

Molecular Weight and Formula as a Differentiator from Common Analogs

The molecular weight (230.26) and formula (C13H14N2O2) of Ethyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate are definitive identifiers that distinguish it from close analogs [1]. For instance, the methyl ester analog (CAS 10250-62-1) has a molecular weight of 216.24 and formula C12H12N2O2 . The acid analog (CAS 10250-64-3) has a molecular weight of 202.21 and formula C11H10N2O2 . These precise differences are critical for confirming compound identity via LC-MS or HRMS during procurement and experimental validation.

Chemical Identity Analytical Reference Quality Control

Optimal Application Scenarios for Ethyl 1-Methyl-3-phenyl-1H-pyrazole-5-carboxylate Based on Quantitative Evidence


Structure-Activity Relationship (SAR) Studies for Alkaline Phosphatase Inhibitors

Based on the direct comparative binding data against the methyl ester analog, this compound is ideally suited for SAR campaigns exploring the effect of ester chain length on alkaline phosphatase inhibition. Its distinct potency profile compared to the methyl ester makes it an essential component in a series designed to optimize target affinity and selectivity .

Lead Optimization in Anti-inflammatory Drug Discovery Targeting COX-2

The class-level evidence of potent COX-2 inhibition by related pyrazole carboxylates positions this compound as a valuable core scaffold for the development of novel non-acidic anti-inflammatory agents. It can serve as a starting point for further functionalization to improve upon the IC50 values and selectivity indices observed in this chemical class .

Development of Thermally Stable Formulations or High-Temperature Reactions

The predicted high boiling point of 380.6°C suggests this ethyl ester is more thermally robust than its methyl ester counterpart. This makes it a preferable choice for applications involving elevated temperatures, such as certain polymer synthesis, high-boiling solvent reactions, or formulation processes requiring thermal stability .

Analytical Method Development and Quality Control Reference Standard

The precisely defined molecular weight and formula, which are distinct from its acid and methyl ester analogs, allow this compound to be used as a reliable reference standard for developing and validating analytical methods (e.g., HPLC, LC-MS). Its unique mass ensures accurate identification and quantification in complex mixtures, supporting robust quality control in procurement and research .

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